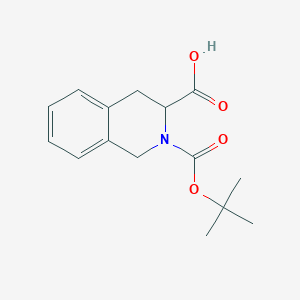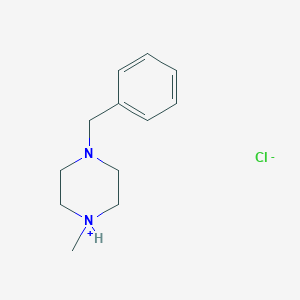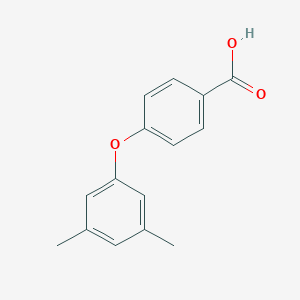![molecular formula C28H24N2O5 B129104 6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one CAS No. 154185-85-0](/img/structure/B129104.png)
6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one, also known as AMD3100, is a small molecule antagonist of the chemokine receptor CXCR4. It was first synthesized in the late 1990s and has since been studied extensively for its potential therapeutic applications in cancer, HIV, and other diseases.
Applications De Recherche Scientifique
6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one has been extensively studied for its potential therapeutic applications in cancer, HIV, and other diseases. In cancer research, this compound has been shown to inhibit the migration and metastasis of cancer cells by blocking the CXCR4 receptor. In HIV research, this compound has been investigated as a potential therapy for HIV infection by blocking the entry of the virus into host cells. In addition, this compound has been studied for its potential use in stem cell mobilization and transplantation.
Mécanisme D'action
6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one is a small molecule antagonist of the CXCR4 receptor, which is a G protein-coupled receptor that plays a role in cell migration, proliferation, and survival. By blocking the CXCR4 receptor, this compound inhibits the migration and metastasis of cancer cells, prevents HIV entry into host cells, and mobilizes stem cells for transplantation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in various studies. In cancer research, this compound has been shown to inhibit the migration and invasion of cancer cells, reduce tumor growth, and enhance the efficacy of chemotherapy. In HIV research, this compound has been shown to block HIV entry into host cells and reduce viral load in animal models. In stem cell research, this compound has been shown to mobilize stem cells from the bone marrow into the bloodstream, which can then be harvested for transplantation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one in lab experiments is its specificity for the CXCR4 receptor, which allows for targeted inhibition of cell migration and other cellular processes. Another advantage is its relatively low toxicity and side effects, which makes it a promising candidate for therapeutic applications. However, one limitation of using this compound in lab experiments is its high cost and limited availability, which can make it difficult to conduct large-scale studies.
Orientations Futures
There are several future directions for research on 6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one. One area of interest is the development of new analogs and derivatives of this compound with improved efficacy and lower toxicity. Another area of interest is the investigation of this compound in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. In addition, further studies are needed to better understand the mechanisms of action of this compound and its potential applications in other diseases beyond cancer and HIV.
Méthodes De Synthèse
The synthesis of 6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one involves a series of chemical reactions starting from commercially available starting materials. The key steps include the condensation of 2-acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazole-5-carbaldehyde with 4-methoxyphenylboronic acid in the presence of a palladium catalyst to form the corresponding boronic acid intermediate. This intermediate is then coupled with 6-bromo-2-(4-methoxyphenyl)chromen-4-one in the presence of a base to yield this compound. The final product is obtained by purification using column chromatography.
Propriétés
Numéro CAS |
154185-85-0 |
|---|---|
Formule moléculaire |
C28H24N2O5 |
Poids moléculaire |
468.5 g/mol |
Nom IUPAC |
6-[2-acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C28H24N2O5/c1-17(31)30-25(18-4-9-21(33-2)10-5-18)15-24(29-30)20-8-13-27-23(14-20)26(32)16-28(35-27)19-6-11-22(34-3)12-7-19/h4-14,16,25H,15H2,1-3H3 |
Clé InChI |
VWDVTDKMXARLMB-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(CC(=N1)C2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
SMILES canonique |
CC(=O)N1C(CC(=N1)C2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Synonymes |
1H-Pyrazole, 4,5-dihydro-1-acetyl-5-(4-methoxyphenyl)-3-(2-(4-methoxyp henyl)-4-oxo-4H-1-benzopyran-6-yl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[2-(Dimethylamino)ethoxy]benzylamine](/img/structure/B129024.png)


![3-Ethoxy-2-methyl-5H-benzo[7]annulene](/img/structure/B129028.png)


![(1-(Ethyl[1-(trimethylsilyl)vinyl]boryl)vinyl)(trimethyl)silane](/img/structure/B129037.png)





![Ethyl 2-[4-(chloromethyl)phenyl]propanoate](/img/structure/B129054.png)